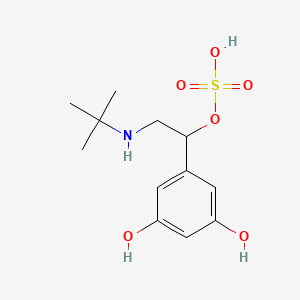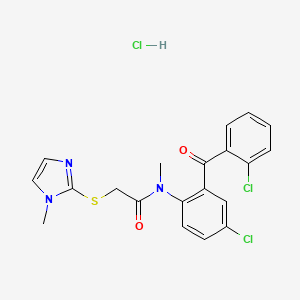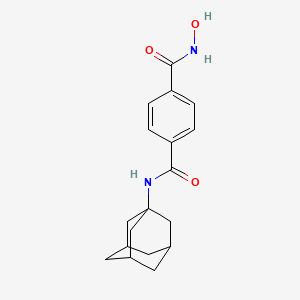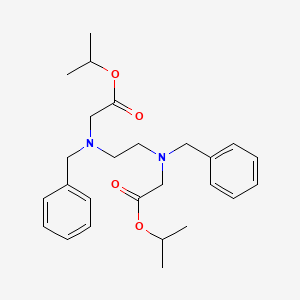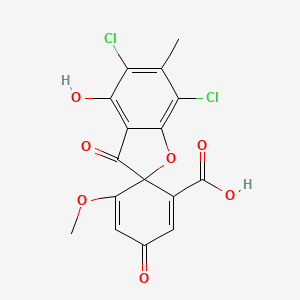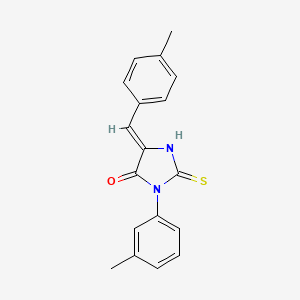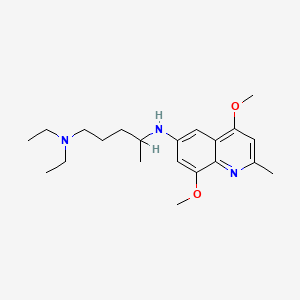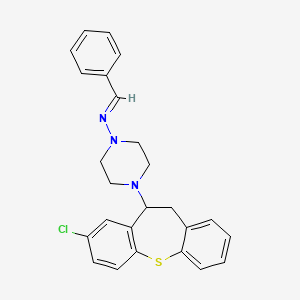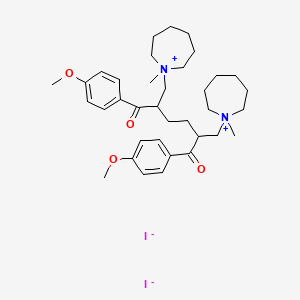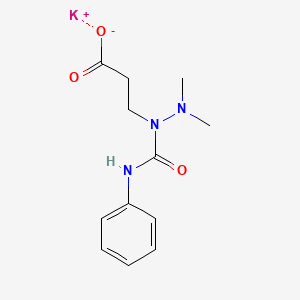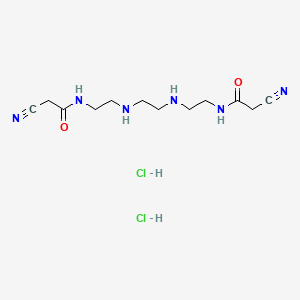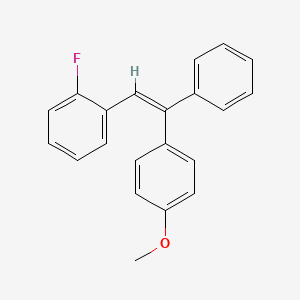
Salfredin B11
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Salfredin B11 involves the use of hydroxyphthalides as starting materials. The reaction conditions typically include the use of solvents such as chloroform, methanol, and aqueous methanol. The process involves multiple steps, including the formation of intermediate compounds like dihydrophthalidochromene .
Industrial Production Methods: These methods ensure the purity and quality of the compound for further applications .
Chemical Reactions Analysis
Types of Reactions: Salfredin B11 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure to enhance its biological activity or to create derivatives for specific applications .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcomes .
Major Products Formed: The major products formed from the reactions of this compound include various derivatives with enhanced biological activities. These derivatives are often studied for their potential therapeutic applications .
Scientific Research Applications
Chemistry: In chemistry, Salfredin B11 is studied for its unique chemical structure and reactivity. Researchers explore its potential as a building block for synthesizing more complex molecules .
Biology: In biological research, this compound has shown promise in inhibiting the growth of certain cancer cell lines, such as HepG2 cells. This makes it a potential candidate for developing new anticancer therapies .
Medicine: In medicine, this compound’s cardioprotective properties are of particular interest. It has the potential to be developed into treatments for cardiovascular diseases .
Industry: In the industrial sector, this compound can be used in the formulation of health supplements and functional foods due to its bioactive properties .
Mechanism of Action
Salfredin B11 exerts its effects through various molecular targets and pathways. One of the key mechanisms involves its interaction with crucial amino acid residues within the active site of enzymes such as succinate dehydrogenase. This interaction can inhibit the enzyme’s activity, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
- Nigephenol A
- Nigephenol B
- Nigephenol C
- Nigelladine A
- Nigelladine B
- Nigelladine C
- Nigellaquinomine
Comparison: Salfredin B11 is unique among these compounds due to its specific prenylated phthalide structure. While other compounds like Nigephenol A, B, and C also exhibit biological activities, this compound’s cardioprotective properties and its ability to inhibit cancer cell lines make it particularly noteworthy .
Properties
CAS No. |
165467-63-0 |
|---|---|
Molecular Formula |
C13H12O4 |
Molecular Weight |
232.23 g/mol |
IUPAC Name |
5-hydroxy-2,2-dimethyl-8H-furo[3,4-g]chromen-6-one |
InChI |
InChI=1S/C13H12O4/c1-13(2)4-3-8-9(17-13)5-7-6-16-12(15)10(7)11(8)14/h3-5,14H,6H2,1-2H3 |
InChI Key |
ZYOUEEMPKPNVQW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C=CC2=C(O1)C=C3COC(=O)C3=C2O)C |
melting_point |
179 - 180 °C |
physical_description |
Solid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


